molecular formula C12H14F2O B14046952 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one

1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one

Cat. No.: B14046952
M. Wt: 212.24 g/mol
InChI Key: QFWMZFVRMDYJGJ-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of Grignard reagents, where a phenyl magnesium bromide reacts with a suitable ketone precursor.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

    Phenylacetone: Similar in structure but lacks the difluoromethyl and ethyl groups.

    Benzyl methyl ketone: Another related compound with a simpler structure.

    1-Phenyl-2-propanone: Shares the propan-2-one moiety but differs in the substituents on the phenyl ring.

Uniqueness: 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14F2O

Molecular Weight

212.24 g/mol

IUPAC Name

1-[2-(difluoromethyl)-6-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H14F2O/c1-3-9-5-4-6-10(12(13)14)11(9)7-8(2)15/h4-6,12H,3,7H2,1-2H3

InChI Key

QFWMZFVRMDYJGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(F)F)CC(=O)C

Origin of Product

United States

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